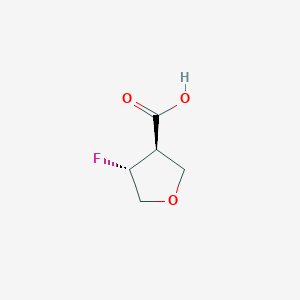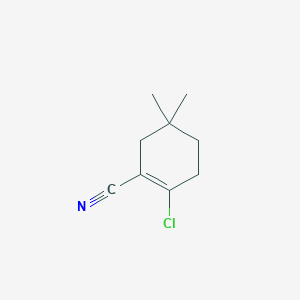
trans-4-Fluorotetrahydrofuran-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Fluorotetrahydrofuran-3-carboxylic acid: is an organic compound with a unique structure that includes a fluorine atom and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorotetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Fluorotetrahydrofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which trans-4-Fluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially altering biological pathways and cellular functions.
Comparación Con Compuestos Similares
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound also contains a fluorine atom and a carboxylic acid group, but with a different ring structure.
Furan-3-carboxylic acid: A related compound with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluorine atom and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H7FO3 |
|---|---|
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
(3R,4R)-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
Clave InChI |
SGMXGNVDKCRUNA-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CO1)F)C(=O)O |
SMILES canónico |
C1C(C(CO1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)



![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)

![Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B13047096.png)
![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)



![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)
